molecular formula C7H11NO B13751842 5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one CAS No. 52648-22-3

5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one

Cat. No.: B13751842
CAS No.: 52648-22-3
M. Wt: 125.17 g/mol
InChI Key: RPWVPILCFCWEBP-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one is an organic compound with a pyridinone core structure It is a white crystalline solid that is soluble in water, ethanol, and ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-dimethylbut-2-enal with ammonia or an amine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.

    Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions on the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 5 and 6 can enhance its stability and solubility, making it a valuable compound for various applications.

Properties

CAS No.

52648-22-3

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

5,6-dimethyl-3,4-dihydro-1H-pyridin-2-one

InChI

InChI=1S/C7H11NO/c1-5-3-4-7(9)8-6(5)2/h3-4H2,1-2H3,(H,8,9)

InChI Key

RPWVPILCFCWEBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)CC1)C

Origin of Product

United States

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